O-CBZ-L-Tyrosine
CAS No.: 21106-04-7
Cat. No.: VC21539894
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21106-04-7 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | 2-amino-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C17H17NO5/c18-15(16(19)20)10-12-6-8-14(9-7-12)23-17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |
| Standard InChI Key | UJTCGTXQJMMYLQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Introduction
Chemical Identity and Structure
Basic Identification
O-CBZ-L-Tyrosine, also known as O-Benzyloxycarbonyl-L-tyrosine, is a protected derivative of the amino acid L-tyrosine. The compound has a distinct chemical structure with a benzyloxycarbonyl protecting group attached to the phenolic oxygen of the tyrosine side chain. Its chemical formula is C17H17NO5 with a molecular weight of 315.32 g/mol . The compound is registered with CAS number 21106-04-7, which serves as its unique identifier in chemical databases .
Structural Characteristics
The molecular structure of O-CBZ-L-Tyrosine features the basic L-tyrosine skeleton with the addition of a benzyloxycarbonyl (CBZ) protecting group at the phenolic hydroxyl position. This modification creates a more complex molecule with specific chemical properties that differ from unmodified tyrosine. The protection of the hydroxyl group prevents unwanted side reactions during peptide synthesis and other chemical processes, making it a valuable compound in organic synthesis applications .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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O-Benzyloxycarbonyl-L-tyrosine
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N-BENZYLOXYCARBONYL-L-TYROSINE HYDRATE
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O-Z-L-TYROSINE
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H-TYR(Z)-OH
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O-CBZ-L-tyrosine
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Cbz-Tyr-OH
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2-Amino-3-[4-(phenylmethoxycarbonyloxy)phenyl]propanoic acid
Physical and Chemical Properties
Physical Characteristics
O-CBZ-L-Tyrosine appears as a white to off-white powder with specific physical properties that define its behavior in various applications. The following table summarizes the key physical characteristics of this compound:
| Property | Value |
|---|---|
| Physical State | White to off-white powder |
| Density | 1.3±0.1 g/cm³ |
| Melting Point | 88 to 97°C |
| Boiling Point | 510.2±50.0°C at 760 mmHg |
| Flash Point | 262.3±30.1°C |
| Refractive Index | 1.602 |
| Storage Conditions | Store at 0-5°C |
| Vapor Pressure | 3.12E-11 mmHg at 25°C |
These physical properties influence the handling, storage, and application of O-CBZ-L-Tyrosine in laboratory and industrial settings .
Chemical Properties
The chemical behavior of O-CBZ-L-Tyrosine is determined by its functional groups and structural arrangement. Key chemical properties include:
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Solubility: The compound shows limited solubility in water but better solubility in organic solvents like methanol, ethanol, and dimethylformamide.
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Acid-Base Properties: As a derivative of an amino acid, O-CBZ-L-Tyrosine retains carboxylic acid functionality, making it capable of participating in acid-base reactions.
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Stability: The compound shows good stability under normal laboratory conditions but should be stored in cool conditions to prevent degradation .
Computed Molecular Properties
Advanced computational methods have determined several molecular properties that influence the behavior of O-CBZ-L-Tyrosine in biological systems and chemical reactions:
| Property | Value |
|---|---|
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Exact Mass | 315.11067264 |
| Topological Polar Surface Area | 98.8 |
| Heavy Atom Count | 23 |
| Complexity | 386 |
| Undefined Atom Stereocenter Count | 1 |
These computed properties offer insights into the compound's potential behavior in biological systems, its pharmacokinetic profile, and its reactivity patterns .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about O-CBZ-L-Tyrosine. Specifically, 15N NMR spectroscopy data is available for this compound, offering insights into the nitrogen environment within the molecule. This spectroscopic technique is crucial for confirming the identity and purity of synthesized O-CBZ-L-Tyrosine samples .
Mass Spectrometry
Mass spectrometric analysis of O-CBZ-L-Tyrosine reveals characteristic fragmentation patterns that can be used for identification and structural confirmation. The GC-MS profile shows a total of 118 peaks with the top three peaks at m/z values of 107, 91, and 108. These characteristic fragments correspond to specific structural components of the molecule and serve as a fingerprint for identification purposes .
Infrared Spectroscopy
ATR-IR spectroscopy of O-CBZ-L-Tyrosine shows characteristic absorption bands that correspond to its functional groups. These include bands for:
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Carboxylic acid O-H and N-H stretching
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Aromatic C-H stretching
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Carbonyl stretching from both the carboxylic acid and carbamate groups
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Aromatic ring vibrations
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C-O stretching from the ester linkage
The IR spectral data provides additional confirmation of the compound's structure and functional group arrangement .
Synthesis Methods and Reactions
Related Synthetic Procedures
A related synthetic procedure described for O-tertiary butyl-L-tyrosine provides some insights that might be applicable to O-CBZ-L-Tyrosine synthesis. This process involves:
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Initial esterification of L-tyrosine by reaction with thionyl chloride in methanol
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Protection of the amino group using Z-Cl (chloroformic acid benzyl ester)
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Reaction with appropriate reagents to introduce the protecting group
While the specific tertiary butyl protection differs from the CBZ protection in O-CBZ-L-Tyrosine, the general principles and reaction sequences may be adaptable for the synthesis of the target compound.
Applications in Research and Industry
Peptide Synthesis Applications
O-CBZ-L-Tyrosine serves as a valuable building block in peptide synthesis, where controlled reactivity of functional groups is essential. The CBZ protection on the phenolic hydroxyl group prevents unwanted side reactions during peptide coupling reactions. This makes the compound particularly useful in the synthesis of complex peptides and proteins where tyrosine residues need to be incorporated with specific reactivity profiles.
Pharmaceutical Research
In pharmaceutical research, O-CBZ-L-Tyrosine can serve as:
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A starting material for the synthesis of bioactive compounds
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An intermediate in the preparation of peptide-based drugs
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A precursor for tyrosine-containing therapeutic peptides
The controlled reactivity provided by the CBZ protecting group makes it valuable in developing selective chemical methodologies in drug development processes.
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